

# Spectroscopic Profile of 2,5-Difluoronitrobenzene: A Technical Guide

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## Compound of Interest

Compound Name: 2,5-Difluoronitrobenzene

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This technical guide provides a comprehensive overview of the spectral data for **2,5-Difluoronitrobenzene** (CAS No: 364-74-9), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **2,5-Difluoronitrobenzene**.

### $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **2,5-Difluoronitrobenzene** was acquired in deuterated chloroform ( $\text{CDCl}_3$ ) on a 400 MHz instrument. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Assignment
7.801	ddd	H-6
7.430	ddd	H-3
7.362	ddd	H-4

Note: ddd = doublet of doublet of doublets. The complex splitting patterns are due to proton-proton and proton-fluorine couplings.

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum reveals six distinct carbon signals, consistent with the structure of **2,5-Difluoronitrobenzene**. Due to C-F coupling, the signals for the carbon atoms bonded to fluorine appear as doublets.

Chemical Shift (ppm)	Assignment
162.7 (d, J = 256 Hz)	C-5
156.4 (d, J = 251 Hz)	C-2
135.2	C-1
120.2 (dd, J = 25, 9 Hz)	C-6
118.9 (dd, J = 26, 9 Hz)	C-4
116.3 (dd, J = 23, 4 Hz)	C-3

Note: d = doublet, dd = doublet of doublets. J values represent coupling constants in Hz.

## Experimental Protocol: NMR Spectroscopy

A solution of **2,5-Difluoronitrobenzene** (approximately 10-20 mg) was prepared in deuterated chloroform ( $\text{CDCl}_3$ , ~0.7 mL). The <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz NMR spectrometer at room temperature. For the <sup>1</sup>H NMR spectrum, 16 scans were accumulated with a relaxation delay of 1 second. For the <sup>13</sup>C NMR spectrum, 1024 scans were accumulated with

a relaxation delay of 2 seconds. Chemical shifts were referenced to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 ppm for  $^1\text{H}$  and  $\delta$  77.16 ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The gas-phase IR spectrum of **2,5-Difluoronitrobenzene** displays several characteristic absorption bands.[\[1\]](#)

### IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode
3100-3000	Aromatic C-H stretch
1620-1580	Aromatic C=C stretch
1530 & 1350	Asymmetric & Symmetric NO <sub>2</sub> stretch
1250-1150	C-F stretch
900-700	Aromatic C-H out-of-plane bend

### Experimental Protocol: IR Spectroscopy

The gas-phase infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of liquid **2,5-Difluoronitrobenzene** was injected into an evacuated gas cell, allowing it to vaporize. The cell was then placed in the sample compartment of the spectrometer. A background spectrum of the empty cell was recorded and automatically subtracted from the sample spectrum. The spectrum was recorded over the range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of **2,5-Difluoronitrobenzene** provides information about its molecular weight and fragmentation pattern.[\[1\]](#)

### Mass Spectral Data

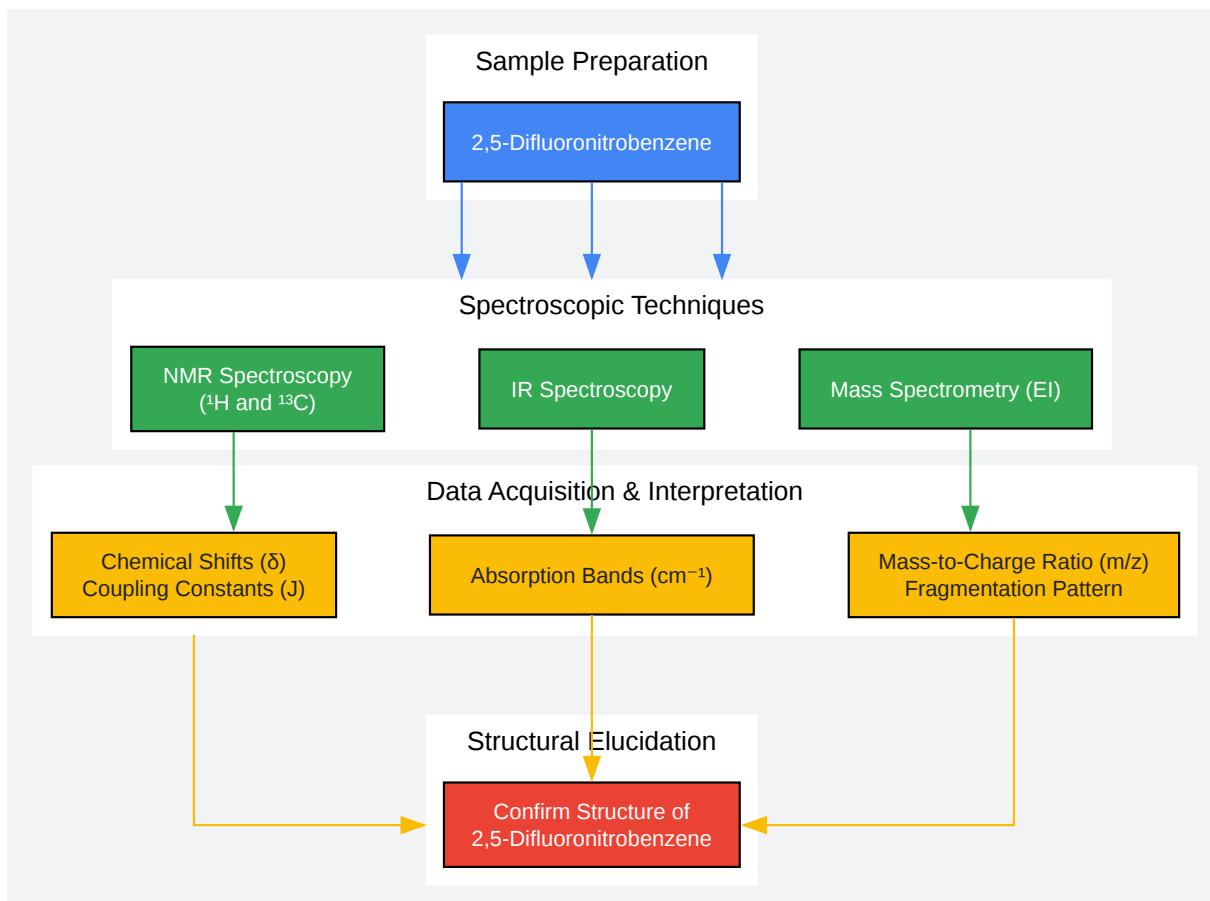
m/z	Relative Intensity (%)	Assignment
159	92.7	[M] <sup>+</sup> (Molecular Ion)
113	100.0	[M - NO <sub>2</sub> ] <sup>+</sup>
101	52.0	[M - NO - F] <sup>+</sup>
93	10.9	[C <sub>6</sub> H <sub>3</sub> F] <sup>+</sup>
81	7.0	[C <sub>5</sub> H <sub>2</sub> F] <sup>+</sup>
63	80.7	[C <sub>5</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocol: Mass Spectrometry

The mass spectrum was acquired using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of **2,5-Difluoronitrobenzene** in a volatile solvent (e.g., methanol or dichloromethane) was introduced into the instrument via a direct insertion probe or a gas chromatograph. The sample was vaporized, and the gaseous molecules were bombarded with a beam of 70 eV electrons. The resulting ions were accelerated and separated by a mass analyzer to generate the mass spectrum. The source temperature was maintained at 210 °C.<sup>[2]</sup>

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2,5-Difluoronitrobenzene**.



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Caption: Workflow for the spectroscopic analysis of **2,5-Difluoronitrobenzene**.

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## References

- 1. [ekwan.github.io](http://ekwan.github.io) [ekwan.github.io]
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